2,6-Dichloropyrimidine-4,5-diamine
CAS No.: 130838-36-7
Cat. No.: VC21214132
Molecular Formula: C4H4Cl2N4
Molecular Weight: 179.00 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 130838-36-7 |
---|---|
Molecular Formula | C4H4Cl2N4 |
Molecular Weight | 179.00 g/mol |
IUPAC Name | 2,6-dichloropyrimidine-4,5-diamine |
Standard InChI | InChI=1S/C4H4Cl2N4/c5-2-1(7)3(8)10-4(6)9-2/h7H2,(H2,8,9,10) |
Standard InChI Key | VJVAQTIZGIIBCM-UHFFFAOYSA-N |
SMILES | C1(=C(N=C(N=C1Cl)Cl)N)N |
Canonical SMILES | C1(=C(N=C(N=C1Cl)Cl)N)N |
Introduction
Chemical Structure and Properties
Structural Characteristics
2,6-Dichloropyrimidine-4,5-diamine features a pyrimidine ring with two chlorine atoms at positions 2 and 6, and two amino groups at positions 4 and 5. The pyrimidine core consists of a six-membered aromatic heterocyclic ring containing two nitrogen atoms at positions 1 and 3. This structure confers specific chemical reactivity patterns, particularly regarding nucleophilic substitution reactions at the chlorinated positions.
Physical and Chemical Properties
While specific data for 2,6-dichloropyrimidine-4,5-diamine is limited, it likely possesses physical properties similar to related pyrimidine derivatives. These typically include:
-
Appearance: Crystalline solid, likely white to pale yellow
-
Molecular formula: C₄H₄Cl₂N₄
-
Molecular weight: Approximately 175.01 g/mol
-
Solubility: Moderate solubility in organic solvents such as methylene chloride, chloroform, or 1,2-dichloroethane, with limited water solubility
The compound's chemical reactivity is predominantly characterized by the susceptibility of the chlorine atoms to nucleophilic displacement reactions and the ability of the amino groups to participate in various transformations including acylation and condensation reactions.
Synthesis Methods
Chlorination Approaches
For related pyrimidine compounds, chlorination typically employs reagents such as phosphorus oxychloride or Vilsmeier reagents. For example, in the synthesis of the isomeric 2,5-diamino-4,6-dichloropyrimidine, chlorination of the corresponding hydroxypyrimidine is achieved using halomethylenimminium salts (Vilsmeier reagents) under mild conditions .
This approach avoids the formation of tarry precipitates that characterize direct chlorinations with phosphorus oxychloride and yields higher quality products . A similar approach might be viable for 2,6-dichloropyrimidine-4,5-diamine, starting from the appropriate hydroxypyrimidine precursor.
Chemical Reactivity and Transformations
Nucleophilic Substitution Reactions
The chlorine atoms in 2,6-dichloropyrimidine-4,5-diamine serve as excellent leaving groups for nucleophilic aromatic substitution reactions. This reactivity enables the synthesis of various derivatives through displacement with amines, alcohols, thiols, and other nucleophiles.
Cross-coupling Reactions
Halogenated pyrimidines, including dichloropyrimidines, can serve as substrates for palladium-catalyzed cross-coupling reactions. For instance, the isomeric 2,5-diamino-4,6-dichloropyrimidine has been utilized in Suzuki-Miyaura coupling reactions with various boronic acids to generate substituted pyrimidines .
The following table summarizes potential palladium-catalyzed coupling conditions based on reactions documented for related compounds:
Coupling Partner | Catalyst | Base | Solvent | Potential Product |
---|---|---|---|---|
Arylboronic acids | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/Water | 2,6-Diarylpyrimidine-4,5-diamine |
Alkylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | THF | 2,6-Dialkylpyrimidine-4,5-diamine |
Vinylboronic acids | Pd(dppf)Cl₂ | K₂CO₃ | DMF | 2,6-Divinylpyrimidine-4,5-diamine |
Functional Group Transformations
The amino groups at positions 4 and 5 provide opportunities for further chemical modifications:
-
Acylation reactions to produce amide derivatives
-
Reductive alkylation to generate secondary or tertiary amines
-
Diazotization followed by various transformations
Applications in Organic Synthesis
As a Building Block for Heterocyclic Compounds
2,6-Dichloropyrimidine-4,5-diamine can potentially serve as a versatile building block for the synthesis of fused heterocyclic systems, particularly those with medicinal chemistry applications. The strategic arrangement of reactive sites (two chlorine atoms and two amino groups) enables selective functionalization and elaboration into more complex structures.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume